alpha-Succinimidosuccinimide
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Overview
Description
Alpha-Succinimidosuccinimide is an organic compound with the chemical formula C8H8N2O4 . It is a derivative of succinimide, which is known for its applications in various chemical and biological processes. This compound contains a total of 22 atoms, including 8 hydrogen atoms, 8 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Succinimidosuccinimide typically involves the reaction of succinimide with other chemical reagents under controlled conditions. One common method is the condensation reaction, where succinimide reacts with an aldehyde or ketone in the presence of a catalyst to form the desired compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or distillation to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Succinimidosuccinimide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-Succinimidosuccinimide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and intermediates.
Biology: The compound is utilized in biochemical assays and as a building block for more complex molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of alpha-Succinimidosuccinimide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Succinimide: A simpler derivative with similar chemical properties.
N-Methylsuccinimide: A methylated version with different reactivity.
Phthalimide: Another imide compound with distinct applications.
Uniqueness: Alpha-Succinimidosuccinimide is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
69556-95-2 |
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Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
1-(2,5-dioxopyrrolidin-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H8N2O4/c11-5-3-4(8(14)9-5)10-6(12)1-2-7(10)13/h4H,1-3H2,(H,9,11,14) |
InChI Key |
FJUZJOJINPUTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CC(=O)NC2=O |
Origin of Product |
United States |
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